Solid‑State Fluorescence Quantum Yield of 2,3‑Bis(4‑bromophenyl)fumaronitrile Compared to 4‑Methoxy, 4‑Trifluoromethyl, and NPAFN Analogs
The solid‑state fluorescence quantum yield (Φₛ) of bis(4‑bromophenyl)fumaronitrile is 22 %. This value is intermediate among a series of 2,3‑diarylfumaronitriles measured under identical conditions: the 4‑methoxy‑substituted analog exhibits Φₛ = 49 %, the 3‑trifluoromethylphenyl analog Φₛ = 32 %, and the NPAFN (naphthyl‑phenyl‑amino) derivative Φₛ = 19 % [1]. These data provide a clear quantitative basis for selecting the appropriate fumaronitrile scaffold based on the desired solid‑state emission efficiency.
| Evidence Dimension | Solid‑state fluorescence quantum yield (Φₛ) |
|---|---|
| Target Compound Data | 22 % |
| Comparator Or Baseline | 4‑Methoxyphenyl analog (49 %), 3‑trifluoromethylphenyl analog (32 %), NPAFN (19 %) |
| Quantified Difference | 2.2× lower than 4‑methoxy, 1.5× lower than 3‑trifluoromethyl, 1.2× higher than NPAFN |
| Conditions | Solid‑state fluorescence measurements; substituent effect series of 2,3‑diarylfumaronitriles [1] |
Why This Matters
A Φₛ of 22 % represents a deliberate trade‑off: sufficient emission for sensing and OLED applications while retaining the bromo handle for downstream functionalization, whereas the higher‑yield methoxy analog cannot be readily cross‑coupled.
- [1] Chen, C.‑T.; et al. Derivative of α,β‑Dicyanostilbene: Convenient Precursor for the Synthesis of Diphenylmaleimide Compounds, E−Z Isomerization, Crystal Structure, and Solid‑State Fluorescence. 2004. View Source
